molecular formula C21H22N4O2 B3798658 N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxamide

N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxamide

Cat. No.: B3798658
M. Wt: 362.4 g/mol
InChI Key: KKGIUJCIVJQQKS-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a pyridine ring, an amide group, and a benzyl group. The presence of these functional groups suggests that the compound could exhibit interesting chemical properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring and the amide group would likely contribute to the compound’s overall shape and properties .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the pyridine ring can participate in electrophilic aromatic substitution reactions, and the amide group can undergo hydrolysis under acidic or basic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For example, the presence of the pyridine ring could contribute to the compound’s aromaticity, and the amide group could influence its polarity and hydrogen bonding capabilities .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be toxic or corrosive, while others may be flammable or reactive .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if the compound showed promise as a drug, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

Properties

IUPAC Name

N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]-6-methyl-4-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c1-15-11-19(26)18(13-23-15)21(27)24-12-17-9-6-10-22-20(17)25(2)14-16-7-4-3-5-8-16/h3-11,13H,12,14H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKGIUJCIVJQQKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CN1)C(=O)NCC2=C(N=CC=C2)N(C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxamide
Reactant of Route 3
Reactant of Route 3
N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxamide
Reactant of Route 4
N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxamide
Reactant of Route 5
Reactant of Route 5
N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxamide
Reactant of Route 6
Reactant of Route 6
N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxamide

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